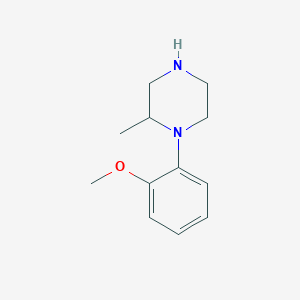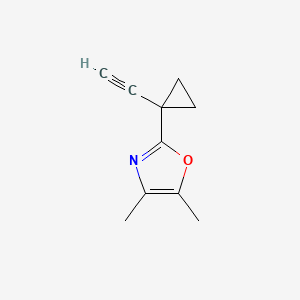![molecular formula C21H16ClN3 B13578037 N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the quinazoline core. Quinazoline derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzophenone and 2-chlorobenzyl chloride.
Formation of Quinazoline Core: The 2-aminobenzophenone undergoes cyclization with formamide to form the quinazoline core.
Substitution Reaction: The quinazoline core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another quinazoline-based drug used to treat non-small cell lung cancer by inhibiting EGFR.
Prazosin: A quinazoline compound used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives. Its chlorophenylmethyl group and phenyl group contribute to its unique chemical properties and interactions with molecular targets.
Properties
Molecular Formula |
C21H16ClN3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c22-18-12-6-4-10-16(18)14-23-21-17-11-5-7-13-19(17)24-20(25-21)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25) |
InChI Key |
MZWYRWGJPAKMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
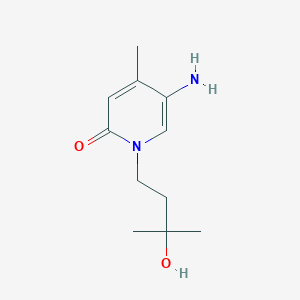
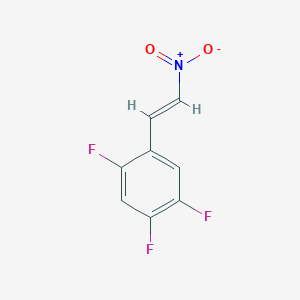
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

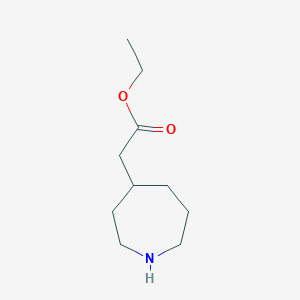
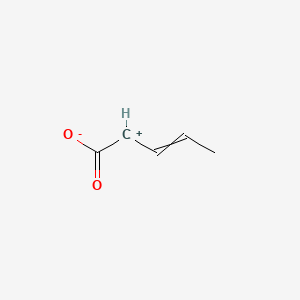

amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
